molecular formula C12H14ClNO2S B250575 N,N-diallyl-4-chlorobenzenesulfonamide

N,N-diallyl-4-chlorobenzenesulfonamide

Cat. No. B250575
M. Wt: 271.76 g/mol
InChI Key: IFGFZPYWIAFNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DAS is a sulfonamide compound that was first synthesized in the 1950s and has since been used as a herbicide and fungicide. However, its potential use in scientific research has only recently been explored. DAS has been found to have a unique mechanism of action that makes it a promising tool for studying various biological processes.

Mechanism of Action

DAS binds to specific amino acid residues on proteins, primarily cysteine and lysine, through a process called alkylation. This disrupts the protein's structure and function, leading to changes in biological processes that the protein is involved in.
Biochemical and Physiological Effects:
DAS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. DAS has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DAS in lab experiments is its specificity. It can be used to target specific proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on biological processes. However, DAS can also have off-target effects, making it important to use appropriate controls in experiments. Additionally, DAS is not suitable for use in vivo due to its toxicity.

Future Directions

There are several potential future directions for research on DAS. One area of interest is the development of more specific and potent analogs of DAS that can be used to target specific proteins with greater precision. Another area of interest is the use of DAS as a tool for studying protein-protein interactions in complex biological systems, such as cells and tissues. Finally, there is potential for the use of DAS in the development of new therapeutics for diseases such as cancer and neurodegenerative disorders.
In conclusion, DAS is a promising tool for studying various biological processes due to its unique mechanism of action and specificity. While there are limitations to its use in lab experiments, there are several potential future directions for research on DAS that could lead to important discoveries in the field of biology.

Synthesis Methods

The synthesis of DAS involves the reaction of 4-chlorobenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

DAS has been found to have several potential applications in scientific research. One of its most promising uses is as a tool for studying protein-protein interactions. DAS can bind to specific amino acid residues on proteins and disrupt their interactions, allowing researchers to study the effects of these interactions on various biological processes.

properties

Molecular Formula

C12H14ClNO2S

Molecular Weight

271.76 g/mol

IUPAC Name

4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C12H14ClNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10H2

InChI Key

IFGFZPYWIAFNPW-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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